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molecular formula C13H21N3O2 B8380502 Tert-butyl 2-[methyl(pyridin-2-yl)amino]ethylcarbamate

Tert-butyl 2-[methyl(pyridin-2-yl)amino]ethylcarbamate

Cat. No. B8380502
M. Wt: 251.32 g/mol
InChI Key: UMRDEASYMIPTPB-UHFFFAOYSA-N
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Patent
US07915408B2

Procedure details

A solution of tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride (0.30 g, 0.0014 mol), 2-chloropyridine (160 mg, 0.0014 mol), and triethylamine (300 μL, 0.0021 mol) in acetonitrile (5 mL) was heated at 90° C. overnight. The mixture was diluted with methanol, and purified by RP-HPLC (pH=10) to afford the desired product. Analytical LCMS: (M+H)+=252.1
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].Cl[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.C(N(CC)CC)C>C(#N)C.CO>[CH3:2][N:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.CNCCNC(OC(C)(C)C)=O
Name
Quantity
160 mg
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by RP-HPLC (pH=10)

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC(OC(C)(C)C)=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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